(S)-Methyl 2-amino-4-phenylbutanoate is a derivative of the amino acid phenylalanine, where the carboxylic acid group is replaced with a methyl ester and the amino group remains unchanged. This modification allows it to function as a non-natural amino acid during peptide synthesis. Due to its stereochemistry at the second carbon (S configuration), it can be incorporated into peptides to probe the effect of chirality on the function of the peptide (). This can be useful in studying protein structure-function relationships and designing novel peptides with specific activities.
Commercially, (S)-methyl 2-amino-4-phenylbutanoate hydrochloride is available from various chemical suppliers, indicating its use in peptide synthesis research ().
(S)-Methyl 2-amino-4-phenylbutanoate is a chiral amino acid derivative that plays a significant role in organic synthesis and medicinal chemistry. It is characterized by its molecular formula and a molecular weight of approximately 193.24 g/mol. The compound features an amino group, a methyl ester, and a phenyl group, which contribute to its biological activity and utility in various
(S)-Methyl 2-amino-4-phenylbutanoate can participate in several chemical transformations including:
These reactions are often catalyzed by specific enzymes or reagents, enhancing the compound's versatility in synthetic organic chemistry.
(S)-Methyl 2-amino-4-phenylbutanoate exhibits various biological activities, primarily due to its structural resemblance to natural amino acids. It has been studied for its potential applications in:
Research indicates that this compound may also have implications in the development of novel therapeutic agents targeting metabolic disorders.
The synthesis of (S)-methyl 2-amino-4-phenylbutanoate can be achieved through various methods:
For example, one method involves the reaction of 4-phenylbutyric acid with methylamine followed by esterification with methanol .
The uniqueness of (S)-methyl 2-amino-4-phenylbutanoate lies in its specific configuration and functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. This makes it a valuable compound in both synthetic chemistry and pharmacology.
Interaction studies involving (S)-methyl 2-amino-4-phenylbutanoate have focused on its binding affinity with various receptors and enzymes. For instance:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.
Several compounds share structural similarities with (S)-methyl 2-amino-4-phenylbutanoate, including:
| Compound Name | Structural Features |
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Dates
Last modified: 04-14-2024
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